1-Amino-1-phenylpropan-2-ol
Overview
Description
1-Amino-1-phenylpropan-2-ol is an organic compound with the molecular formula C9H13NO . It is also known as 1-aminopropan-2-ol . It is an amino alcohol .
Synthesis Analysis
Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . In this work, immobilised whole-cell biocatalysts with ®-transaminase activity were reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis
The molecular weight of 1-Amino-1-phenylpropan-2-ol is 151.20600 . The molecular formula is C9H13NO . The InChI key is VIOJYFJDMKDXOT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Amino-1-phenylpropan-2-ol include a molecular weight of 151.20600 and a molecular formula of C9H13NO . The InChI key is VIOJYFJDMKDXOT-UHFFFAOYSA-N .Scientific Research Applications
Enzymatic Synthesis
- Lipase-Catalyzed Resolution : This process uses Candida antarctica lipase A for the transesterification of 3-amino-3-phenylpropan-1-ol derivatives. It's crucial for synthesizing (S)-dapoxetine, an antidepressant (Torre, Gotor‐Fernández, & Gotor, 2006).
Medicinal Chemistry
- Anti-Malaria Activity : Synthesized 1-aminopropan-2-ols demonstrated micromolar potency against malaria strains, achieved through microwave-assisted ring opening of epoxides (Robin et al., 2007).
Synthetic Chemistry
Diastereomeric Synthesis : A new method for synthesizing diastereomeric 1,2-diamino-1-phenylpropanes from N-trifluoroacetylnorephedrine, highlighting the amino group's protection to reduce side reactions (Dufrasne & Néve, 2005).
Chiral Intermediates in Antidepressant Synthesis : Engineering of carbonyl reductase to create enantioselective chiral 3-(dimethylamino)-1-phenylpropan-1-ols, key intermediates for antidepressants (Zhang et al., 2015).
Biochemical Synthesis
- Phenylpropanolamine Stereoisomers Synthesis : Using a combination of enzymes for a one-pot cascade synthesis of phenylpropanolamines (PPAs), achieving high optical purities and yields (Corrado, Knaus, & Mutti, 2021).
Biochemistry and Molecular Biology
- Antioxidant and Membrane-Stabilizing Properties : Investigating the properties of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides, which showed weak antioxidant properties but significant membrane-stabilizing effects (Malakyan et al., 2011).
properties
IUPAC Name |
1-amino-1-phenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEOXZIUGCXWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493471 | |
Record name | 1-Amino-1-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-1-phenylpropan-2-ol | |
CAS RN |
52500-61-5 | |
Record name | beta-Amino-alpha-methylphenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052500615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-1-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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